![molecular formula C10H11N3O3S B561764 Sulfamethoxazole-d4 CAS No. 1020719-86-1](/img/structure/B561764.png)
Sulfamethoxazole-d4
Overview
Description
Sulfamethoxazole-d4: is a deuterated analog of sulfamethoxazole, a sulfonamide antibiotic. The deuterium labeling involves replacing specific hydrogen atoms with deuterium, which is a stable isotope of hydrogen. This modification is primarily used to facilitate the compound’s use as an internal standard in mass spectrometry, allowing for accurate quantification of sulfamethoxazole in biological samples .
Mechanism of Action
Target of Action
Sulfamethoxazole-d4, like its parent compound Sulfamethoxazole, primarily targets the bacterial enzyme dihydropteroate synthase . This enzyme plays a crucial role in the bacterial folate synthesis pathway .
Mode of Action
This compound inhibits bacterial dihydrofolic acid synthesis due to its structural similarity to an endogenous substrate, para-aminobenzoic acid (PABA) . Most bacteria meet their need for folic acid by synthesizing it from PABA . By competitively binding to the active site of dihydropteroate synthase, this compound interferes with the production of dihydrofolic acid, which is essential for bacterial growth and division .
Biochemical Pathways
The inhibition of dihydropteroate synthase by this compound disrupts the bacterial folate synthesis pathway . This disruption blocks two consecutive steps in the biosynthesis of nucleic acids and proteins, which are necessary for bacterial growth and division . The affected pathways and their downstream effects include the inhibition of bacterial growth and division, leading to the bacteriostatic effect of this compound .
Pharmacokinetics
The pharmacokinetics of this compound is expected to be similar to that of its parent compound, Sulfamethoxazole. Sulfamethoxazole is rapidly and completely absorbed and metabolized to several metabolites . The plasma half-life of elimination varied for the parent drug and its metabolites between 9.7 and 15 hours . The protein binding of Sulfamethoxazole (67.2%) increases when the compound is acetylated (88%), and decreases when it is oxidized at the 5-position (40%) .
Result of Action
The result of this compound’s action is the inhibition of bacterial growth and division due to the disruption of the bacterial folate synthesis pathway . This leads to a bacteriostatic effect, making this compound effective against a variety of bacterial infections .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the degradation efficiency of Sulfamethoxazole in the environment can be enhanced by bioaugmentation, a process that introduces bacteria capable of degrading Sulfamethoxazole into the environment . The bioaugmentation with certain strains significantly improved the biodegradation rate of Sulfamethoxazole . This suggests that environmental factors, such as the presence of certain microorganisms, can influence the action, efficacy, and stability of this compound.
Biochemical Analysis
Biochemical Properties
Sulfamethoxazole-d4 interacts with various enzymes and proteins. It acts by inhibiting dihydropteroate synthase (DHPS), which converts pteridine and 4-aminobenzoic acid to dihydropteroate, an intermediate in folate biosynthesis .
Cellular Effects
This compound has significant effects on various types of cells. It inhibits the growth of E. coli and clinical isolates of methicillin-resistant S. aureus (MRSA) .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules and changes in gene expression. It inhibits recombinant P. carinii DHPS and folate biosynthesis in situ .
Metabolic Pathways
This compound is involved in the metabolic pathway of folate biosynthesis . It interacts with the enzyme DHPS, which converts pteridine and 4-aminobenzoic acid to dihydropteroate .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sulfamethoxazole-d4 typically involves the deuteration of sulfamethoxazole. This process can be achieved through various methods, including catalytic exchange reactions where hydrogen atoms are replaced with deuterium. One common method involves the use of deuterated reagents and solvents under controlled conditions to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of deuterated starting materials and catalysts to achieve high yields and purity. The reaction conditions are optimized to ensure the efficient incorporation of deuterium while maintaining the structural integrity of the compound .
Chemical Reactions Analysis
Types of Reactions: Sulfamethoxazole-d4, like its non-deuterated counterpart, undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonamide group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
Analytical Chemistry
Internal Standard for Quantification
Sulfamethoxazole-d4 is predominantly utilized as an internal standard in the quantification of sulfamethoxazole in biological samples. Its deuterated nature allows for precise differentiation during mass spectrometry analysis, enhancing the accuracy of results. For instance, a study developed a robust liquid-liquid extraction method combined with ultra-performance liquid chromatography-mass spectrometry (UPLC-MS) for quantifying sulfamethoxazole in human plasma. The use of this compound as an internal standard facilitated improved recovery rates and linearity in calibration curves, demonstrating its effectiveness in analytical applications .
Environmental Studies
Impact on Microbial Communities
Research has indicated that this compound can be instrumental in understanding the effects of antibiotics on microbial community dynamics. A study investigated the degradation of sulfamethoxazole in anaerobic digestion processes and its impact on microbial populations. The presence of sulfamethoxazole led to alterations in microbial community structure and function, which was monitored using next-generation sequencing techniques. The findings suggested that sulfamethoxazole could influence methane production and potentially affect the spread of antibiotic resistance genes .
Pharmacokinetics and Toxicology
Sub-lethal Effects in Aquatic Organisms
This compound has been employed to assess the pharmacokinetics and toxicological effects of sulfamethoxazole on marine organisms. In studies involving marine mussels, exposure to environmental concentrations of sulfamethoxazole resulted in sub-lethal effects that could have ecological implications. The use of this compound allowed researchers to trace the compound's bioaccumulation and its effects on enzymatic activities within these organisms .
Biomonitoring Studies
Detection of Organic Micropollutants
In biomonitoring studies, this compound has been used to analyze the presence of various organic contaminants in wildlife. For example, research focused on detecting multiple organic micropollutants, including pharmaceuticals, in bird species. The study utilized solid-phase extraction followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify contaminants like this compound in blood and liver samples from birds, demonstrating its utility in environmental monitoring .
Methodological Developments
Enhancements in Detection Techniques
The application of this compound extends to methodological advancements in detecting pharmaceutical residues in environmental samples. Its incorporation into analytical methods has improved sensitivity and specificity when measuring concentrations of sulfamethoxazole and related compounds in complex matrices such as soil and water samples .
Summary Table: Key Applications of this compound
Comparison with Similar Compounds
Sulfadiazine: Another sulfonamide antibiotic with a similar mechanism of action.
Sulfisoxazole: Known for its use in treating urinary tract infections.
Sulfamethizole: Used for its antibacterial properties in various infections.
Uniqueness: Sulfamethoxazole-d4 is unique due to its deuterium labeling, which makes it particularly useful as an internal standard in mass spectrometry. This feature allows for precise quantification and tracking in pharmacokinetic and pharmacodynamic studies, setting it apart from other sulfonamide antibiotics .
Biological Activity
Sulfamethoxazole-d4 (SMX-d4) is a deuterated derivative of sulfamethoxazole, a widely used sulfonamide antibiotic. This compound has garnered attention in pharmacological studies primarily for its role in understanding drug metabolism and pharmacokinetics rather than exhibiting direct antimicrobial activity. This article delves into the biological activity of SMX-d4, highlighting its metabolic pathways, interactions, and implications for research.
This compound has the following chemical properties:
- Molecular Formula : CHDNOS
- Molecular Weight : Approximately 433.43 g/mol
- Appearance : Off-white to pale yellow solid
- Storage Conditions : Requires storage under inert atmospheres at temperatures between 2°C and 8°C due to its hygroscopic nature.
Metabolic Pathways
SMX-d4 serves as a key marker in pharmacokinetic studies to trace the metabolism of sulfamethoxazole in biological systems. It is primarily studied for its glucuronidation, a metabolic process where the compound is conjugated with glucuronic acid, facilitating its excretion from the body. The metabolic pathway can be summarized as follows:
- Absorption : After administration, SMX-d4 is absorbed into the bloodstream.
- Metabolism : It undergoes phase II metabolism, primarily glucuronidation.
- Excretion : The metabolites are excreted via urine.
This isotopic labeling allows researchers to differentiate between the parent compound and its metabolites during analytical assessments .
Interaction Studies
Research indicates that SMX can interact with various medications, potentially altering their pharmacokinetics. The deuterated form (SMX-d4) provides insights into these interactions due to its distinct isotopic labeling, which aids in understanding drug-drug interactions without significantly altering biological activity compared to its non-deuterated counterpart .
Case Studies
Several studies have illustrated the clinical significance of SMX and its derivatives:
- Pneumocystis Jirovecii Pneumonia (PJP) : A case study reported successful treatment of PJP using a combination of drugs including sulfamethoxazole. The patient demonstrated fluctuating methemoglobin levels during treatment, which were managed through careful monitoring and adjustment of medication dosages .
- Ecotoxicological Studies : Research on the ecotoxicological effects of SMX revealed that it poses risks to aquatic organisms. For instance, acute immobilization assays showed that SMX was more toxic than trimethoprim to Daphnia magna, indicating significant environmental implications .
Comparative Analysis with Related Compounds
The following table summarizes the structural and functional relationships between SMX-d4 and related compounds:
Compound | Structure Type | Primary Use | Unique Features |
---|---|---|---|
Sulfamethoxazole | Sulfonamide | Antibiotic | Commonly used with trimethoprim |
This compound | Deuterated sulfonamide | Metabolism studies | Isotopically labeled |
Trimethoprim | Dihydrofolate reductase inhibitor | Antibiotic | Synergistic effect with sulfamethoxazole |
Sulfadiazine | Sulfonamide | Antibiotic | Different spectrum of activity |
Sulfaguanidine | Sulfonamide | Gastrointestinal infections | Used less frequently than others |
This table emphasizes how SMX-d4 stands out due to its isotopic labeling, which is advantageous for detailed metabolic studies without significantly altering biological activity.
Properties
IUPAC Name |
4-amino-2,3,5,6-tetradeuterio-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O3S/c1-7-6-10(12-16-7)13-17(14,15)9-4-2-8(11)3-5-9/h2-6H,11H2,1H3,(H,12,13)/i2D,3D,4D,5D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLKIGFTWXXRPMT-QFFDRWTDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1N)[2H])[2H])S(=O)(=O)NC2=NOC(=C2)C)[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101016780 | |
Record name | Sulfamethoxazole-D4 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101016780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1020719-86-1, 2702538-04-1 | |
Record name | 4-Amino-N-(5-methyl-3-isoxazolyl)benzene-2,3,5,6-d4-sulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1020719-86-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sulfamethoxazole-D4 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101016780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-amino-2,3,5,6-tetradeuterio-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: Why is Sulfamethoxazole-d4 preferred as an internal standard over other compounds?
A: The use of stable isotope-labeled analogs like this compound is a cornerstone of accurate quantification using mass spectrometry. [] Because this compound possesses a nearly identical chemical structure to the analyte of interest (Sulfamethoxazole), it exhibits similar extraction recovery, ionization efficiency, and chromatographic behavior. This similarity minimizes variability during sample preparation and analysis, ultimately enhancing the accuracy and reliability of Sulfamethoxazole quantification. []
Q2: The research mentions a Liquid-Liquid Extraction method using this compound. What are the advantages of this approach?
A: Liquid-Liquid Extraction (LLE) offers several benefits for quantifying Sulfamethoxazole in complex biological matrices like human plasma. [] Firstly, LLE effectively separates the analyte and internal standard (this compound) from potentially interfering compounds present in the plasma. This cleanup step is crucial to achieve reliable and accurate quantification. [] Secondly, LLE allows for the concentration of the analyte and internal standard, thereby improving the sensitivity of the analytical method.
Q3: Can you explain the significance of the "matrix effect" mentioned in the research in the context of this compound?
A: The "matrix effect" refers to the influence of co-extracted components from the sample matrix (e.g., herbal products) on the ionization efficiency of the analyte during mass spectrometry analysis. [] Ideally, the internal standard should exhibit a similar matrix effect as the analyte. The research found that this compound showed a matrix factor (MF) ranging from 0.79 to 0.92, indicating a slight ion suppression effect. [] While this suggests that the matrix effect was relatively low, it highlights the importance of using an appropriate internal standard like this compound to correct for such effects and ensure accurate quantification.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.